molecular formula C15H14N2O3 B12885214 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide CAS No. 496030-14-9

4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide

Katalognummer: B12885214
CAS-Nummer: 496030-14-9
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: NNXZTGYLACDPSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine ring system fused with a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.

    Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) or peptide coupling agents (e.g., HATU) in the presence of a base (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

496030-14-9

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

4-methoxy-N-(7-oxo-5,6-dihydropyrrolizin-3-yl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-11-4-2-10(3-5-11)15(19)16-14-7-6-12-13(18)8-9-17(12)14/h2-7H,8-9H2,1H3,(H,16,19)

InChI-Schlüssel

NNXZTGYLACDPSR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C3N2CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.